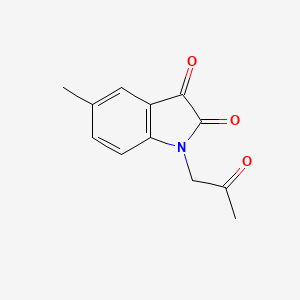
1-(Difluoromethyl)naphthalene-2-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)naphthalene-2-acetonitrile is a chemical compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)naphthalene-2-acetonitrile typically involves difluoromethylation reactions. These reactions can be catalyzed by transition metals, which facilitate the incorporation of the difluoromethyl group into organic molecules. Common reagents used in these reactions include FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds such as O–H, N–H, C=C, C=O, and C≡C .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)naphthalene-2-acetonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction may produce naphthalene-2-ethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)naphthalene-2-acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)naphthalene-2-acetonitrile exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)naphthalene-2-acetonitrile can be compared with other difluoromethylated compounds, such as:
1-(Difluoromethyl)naphthalene-2-acetic acid: This compound has a carboxylic acid group instead of an acetonitrile group, which can affect its reactivity and applications.
1-(Difluoromethyl)naphthalene-2-amine: This compound has an amine group, which can influence its interactions with biological systems and its use in medicinal chemistry.
The uniqueness of this compound lies in its combination of a difluoromethyl group and an acetonitrile group, which provides a distinct set of chemical and physical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C13H9F2N |
|---|---|
Molekulargewicht |
217.21 g/mol |
IUPAC-Name |
2-[1-(difluoromethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)12-10(7-8-16)6-5-9-3-1-2-4-11(9)12/h1-6,13H,7H2 |
InChI-Schlüssel |
HMAAOHJBMODZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)

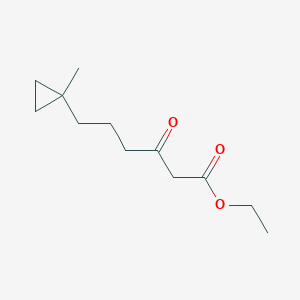
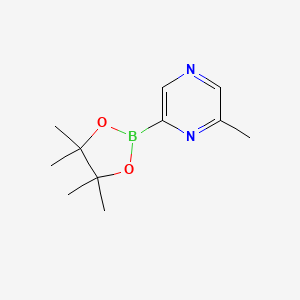

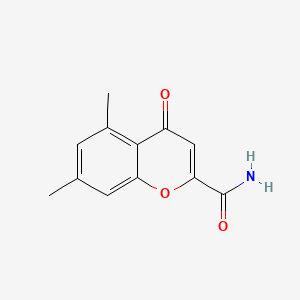

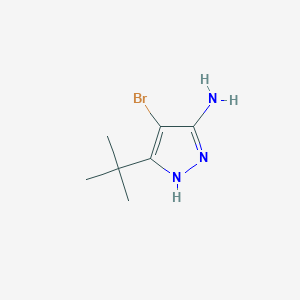

![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)

